molecular formula C15H21ClN2O2 B14658451 4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 49830-98-0

4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B14658451
CAS No.: 49830-98-0
M. Wt: 296.79 g/mol
InChI Key: UCYKNNMRVYCZCN-UHFFFAOYSA-N
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Description

4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, particularly as potential inhibitors of enzymes such as topoisomerase I . This compound is characterized by its unique structure, which includes a piperidine ring and a benzoxazine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine with piperidine and acetyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly topoisomerase I.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit DNA topoisomerase I.

    Industry: Utilized in the development of new materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinoacetyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific piperidine and acetyl functional groups, which enhance its binding affinity and specificity towards topoisomerase I. This makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

49830-98-0

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-piperidin-1-ium-1-ylethanone;chloride

InChI

InChI=1S/C15H20N2O2.ClH/c18-15(12-16-8-4-1-5-9-16)17-10-11-19-14-7-3-2-6-13(14)17;/h2-3,6-7H,1,4-5,8-12H2;1H

InChI Key

UCYKNNMRVYCZCN-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC(=O)N2CCOC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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